molecular formula C16H26O2P+ B14261722 Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium CAS No. 189083-87-2

Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium

Cat. No.: B14261722
CAS No.: 189083-87-2
M. Wt: 281.35 g/mol
InChI Key: XZOQITXRNJJLRW-UHFFFAOYSA-N
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Description

Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium is a complex organophosphorus compound It is characterized by the presence of a methoxy group, an oxo group, and a 2,4,6-tri(propan-2-yl)phenyl group attached to a phosphanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylphosphine with methoxy and oxo reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reagents and solvents. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphonium salts.

Scientific Research Applications

Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphine
  • Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphonium chloride
  • Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphonium bromide

Uniqueness

Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions

Properties

CAS No.

189083-87-2

Molecular Formula

C16H26O2P+

Molecular Weight

281.35 g/mol

IUPAC Name

methoxy-oxo-[2,4,6-tri(propan-2-yl)phenyl]phosphanium

InChI

InChI=1S/C16H26O2P/c1-10(2)13-8-14(11(3)4)16(19(17)18-7)15(9-13)12(5)6/h8-12H,1-7H3/q+1

InChI Key

XZOQITXRNJJLRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[P+](=O)OC)C(C)C

Origin of Product

United States

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